molecular formula C14H13N3O3 B3815710 4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3815710
M. Wt: 271.27 g/mol
InChI Key: NXYVZPCSQUTICX-UHFFFAOYSA-N
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Description

The compound “4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with an oxygen atom. It also has a methoxyphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and furan rings would add rigidity to the structure, and the methoxyphenyl group could participate in various interactions depending on the environment .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The triazole ring is known to participate in various chemical reactions. The furan ring can undergo reactions at the oxygen atom or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have biological activity and are used as pharmaceuticals .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows biological activity, it could be further studied for potential pharmaceutical applications .

properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-19-11-5-2-4-10(8-11)13-15-16-14(18)17(13)9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYVZPCSQUTICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
4-(2-furylmethyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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